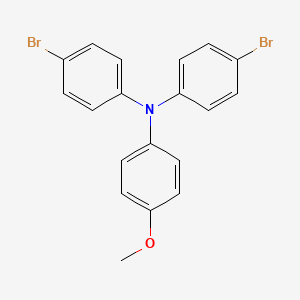

N,N-双(4-溴苯基)-4-甲氧基苯胺

描述

The compound "N,N-Bis(4-bromophenyl)-4-methoxyaniline" is not directly mentioned in the provided papers, but the papers do discuss related compounds with bromophenyl and methoxyaniline components. These compounds are of interest due to their structural characteristics and potential applications in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds involves the formation of Schiff bases through the reaction of aldehydes with amines or hydrazides. For instance, two Schiff bases were synthesized by reacting 5-bromo-3-methoxysalicylaldehyde with 4-methoxybenzohydrazide and 4-aminoantipyrine, respectively . Although the synthesis of "N,N-Bis(4-bromophenyl)-4-methoxyaniline" is not described, the methodologies used in these papers could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using techniques such as IR, NMR, Mass spectral data, and X-ray crystallography. For example, the N-acyl-2,4-bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonanes prefer a twin-chair conformation with quasi-axial orientation of the anisyl groups to avoid A1,3-strain . Similarly, the structure of 5,5-bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane was determined to exist in a chair conformation with equatorial orientation of the methoxyphenyl substituent . These findings provide insights into the conformational preferences of bromophenyl and methoxyaniline containing compounds.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "N,N-Bis(4-bromophenyl)-4-methoxyaniline." However, the synthesis of related compounds involves the formation of Schiff bases, which are known for their versatile reactivity and are often used as intermediates in the synthesis of various other chemical compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their structural analysis. X-ray crystallography revealed that the Schiff bases display E configuration with respect to the C=N double bonds and form chain structures in the crystal lattice through intermolecular interactions such as hydrogen bonds and weak Br···O interactions . The conformational analysis of the dioxane compound was supported by DFT calculations, which are consistent with the experimental data . These properties are crucial for understanding the behavior of these compounds under different conditions and for their potential applications.

科学研究应用

抗菌活性

涉及与 N,N-双(4-溴苯基)-4-甲氧基苯胺在结构上相关的邻苯二甲醛衍生的席夫碱的研究,对四种人类病原菌表现出中等的抗菌活性。这些化合物通过物理化学和光谱方法合成和表征,包括晶体学分析和 DFT 计算,以比较结构优化与实验数据 (Salehi 等人,2015)。

混价单阳离子

另一项研究重点关注与乙烯基和苯乙烯基桥连接的双(三芳基胺)的间隔价电荷转移 (IVCT) 特性,包括 N,N-双(4-溴苯基)-4-甲氧基苯胺的衍生物。这些化合物表现出独特的 IVCT 带特征,表明其混价性质,为其在电子应用中的潜力提供了见解 (Barlow 等人,2005)。

荧光探针

一项关于金属离子的席夫碱荧光探针的研究发现,N,N-双(4-溴苯基)-4-甲氧基苯胺的某些衍生物对 Cd(II)、Zn(II)、Cu(II) 和 Hg(II) 离子显示出有希望的灵敏度。这些化合物表现出开/关荧光行为,表明在化学传感和环境监测中具有潜在用途 (Hu 等人,2010)。

抗氧化特性

N,N-双(4-溴苯基)-4-甲氧基苯胺的衍生物也因其抗氧化特性而受到研究。由相关化合物合成的溴酚表现出有效的抗氧化能力,与合成标准抗氧化剂相比具有优势 (Balaydın 等人,2010)。

表观遗传抑制

对与 N,N-双(4-溴苯基)-4-甲氧基苯胺相关的双(溴酚和二溴酚)化合物的化学操作导致鉴定出对 PR-SET7 和 EZH2 具有高选择性的衍生物,突出了这些化合物在癌症治疗中的潜力,因为它们对人白血病 U937 细胞中的细胞死亡和分化有影响 (Valente 等人,2012)。

安全和危害

The compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment such as dust masks and eyeshields .

属性

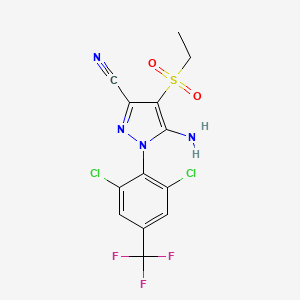

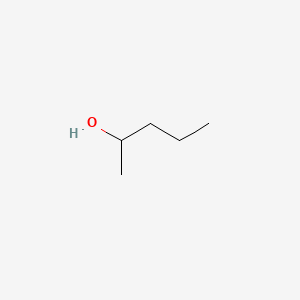

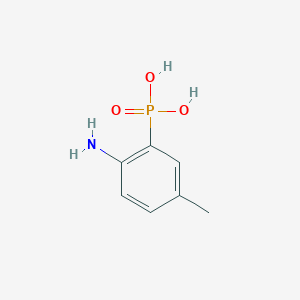

IUPAC Name |

N,N-bis(4-bromophenyl)-4-methoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Br2NO/c1-23-19-12-10-18(11-13-19)22(16-6-2-14(20)3-7-16)17-8-4-15(21)5-9-17/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOISYEZQRCIVDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenoxy-1-penten-1-yl]cyclopentyl]-5-heptenoic acid](/img/structure/B3026436.png)

![(S)-1-benzyl-5-(1-[2-(phenoxy-p-trifluoromethyl)-pyrrolidynyl]-sulfonyl)-isatin](/img/structure/B3026438.png)